molecular formula C23H18N2O3S B3734913 2-(benzylthio)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)acetamide

2-(benzylthio)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)acetamide

Cat. No. B3734913
M. Wt: 402.5 g/mol
InChI Key: LNRFNLCXIFMVHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using several methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell proliferation and inflammation. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, this compound may alter gene expression patterns, leading to the inhibition of cell proliferation and inflammation.
Biochemical and Physiological Effects:
2-(benzylthio)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)acetamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In vivo studies have shown that this compound has anticancer activity in animal models of breast cancer and lung cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(benzylthio)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)acetamide in lab experiments is its potential anticancer and anti-inflammatory activity. This compound may be a useful tool for studying the mechanisms of cancer cell proliferation and inflammation. However, one limitation of using this compound is that its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and pathways.

Future Directions

There are several future directions for research on 2-(benzylthio)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)acetamide. One direction is to further elucidate its mechanism of action and molecular targets. This will help to identify potential therapeutic applications for this compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo, in order to determine its efficacy and safety as a potential anticancer and anti-inflammatory agent. Additionally, this compound may be used as a lead compound for the development of novel HDAC inhibitors with improved potency and selectivity.

Scientific Research Applications

2-(benzylthio)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)acetamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its anticancer activity, and it has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been studied for its anti-inflammatory activity, and it has been found to inhibit the production of pro-inflammatory cytokines in vitro.

properties

IUPAC Name

2-benzylsulfanyl-N-(1,3-dioxo-2-phenylisoindol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3S/c26-20(15-29-14-16-8-3-1-4-9-16)24-19-13-7-12-18-21(19)23(28)25(22(18)27)17-10-5-2-6-11-17/h1-13H,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRFNLCXIFMVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylsulfanyl)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(benzylthio)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)acetamide
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2-(benzylthio)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)acetamide
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2-(benzylthio)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)acetamide
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2-(benzylthio)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)acetamide
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2-(benzylthio)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)acetamide
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2-(benzylthio)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)acetamide

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